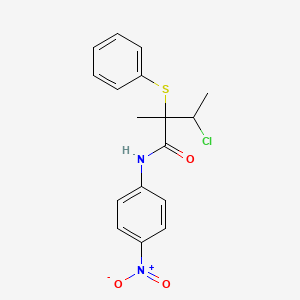![molecular formula C9H17N B14419660 2,5-Dimethyloctahydrocyclopenta[c]pyrrole CAS No. 87390-57-6](/img/structure/B14419660.png)
2,5-Dimethyloctahydrocyclopenta[c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyloctahydrocyclopenta[c]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom and four carbon atoms in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method is the Hantzsch synthesis, which involves the reaction between an α-haloketone and a β-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of pyrroles, including this compound, can be achieved through the fractional distillation of coal tar or by passing furan, ammonia, and water vapor over an alumina catalyst at high temperatures . These methods allow for the large-scale production of pyrroles with high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyloctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with alkyl halides, sulfonyl chlorides, and benzoyl chloride under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while substitution reactions can produce N-alkyl or N-acyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyloctahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dimethyloctahydrocyclopenta[c]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a similar structure but without the additional methyl groups.
Pyridine: Another aromatic heterocycle with a nitrogen atom, but with a six-membered ring structure.
Imidazole: A five-membered ring with two nitrogen atoms, offering different chemical properties and reactivity.
Uniqueness
2,5-Dimethyloctahydrocyclopenta[c]pyrrole is unique due to its specific substitution pattern and the presence of the octahydrocyclopenta ring, which imparts distinct chemical and physical properties compared to other pyrrole derivatives .
Eigenschaften
CAS-Nummer |
87390-57-6 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
2,5-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C9H17N/c1-7-3-8-5-10(2)6-9(8)4-7/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
YQNVFEGSTATSDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CN(CC2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



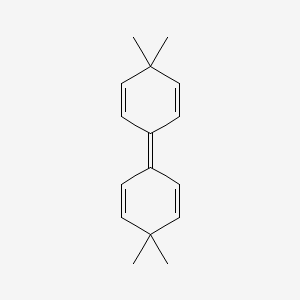
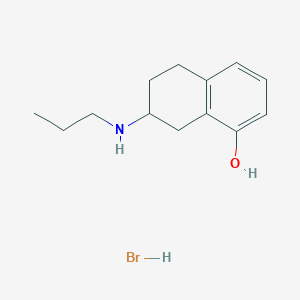
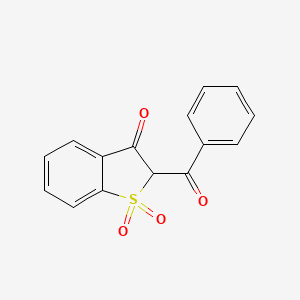
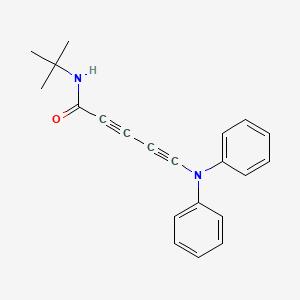
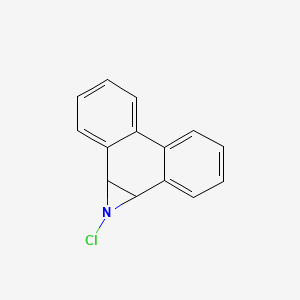

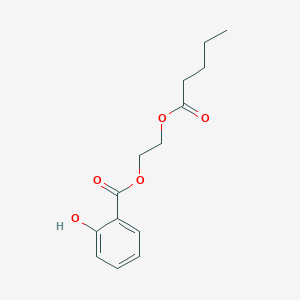
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
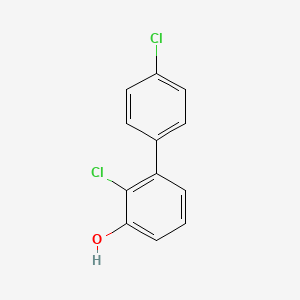
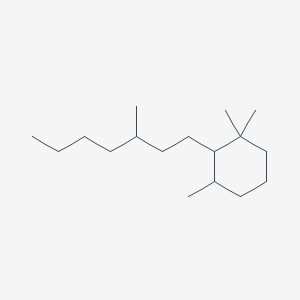
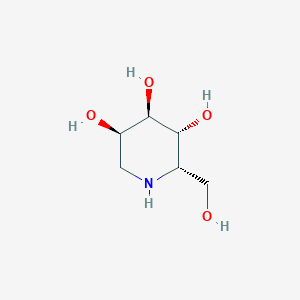
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
